3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propan-2-yl group attached to the pyrazole ring and a carbohydrazide functional group at the 5-position of the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions. This can be achieved by reacting the pyrazole intermediate with an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyrazole intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)-1H-pyrazole-4-carbohydrazide: Similar structure but with the carbohydrazide group at the 4-position.
3-(Propan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
3-(Propan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the propan-2-yl group and the carbohydrazide group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-3-6(11-10-5)7(12)9-8/h3-4H,8H2,1-2H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHJFBQWJWKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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